molecular formula C7H10OS B2995055 (5-Ethylthiophen-2-YL)methanol CAS No. 159058-69-2

(5-Ethylthiophen-2-YL)methanol

Cat. No. B2995055
CAS RN: 159058-69-2
M. Wt: 142.22
InChI Key: RJVLYDXHJFYJNL-UHFFFAOYSA-N
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Description

“(5-Ethylthiophen-2-YL)methanol” is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 . The IUPAC name for this compound is (5-ethyl-2-thienyl)methanol . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(5-Ethylthiophen-2-YL)methanol” can be represented by the SMILES notation OCC1=CC=C(CC)S1 . This indicates that the molecule consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethyl group and a methanol group attached .


Physical And Chemical Properties Analysis

“(5-Ethylthiophen-2-YL)methanol” is a liquid at room temperature . . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Conversion of Methanol into Hydrocarbons

Methanol can be converted into hydrocarbons over zeolite catalysts, such as H-ZSM-5, through mechanisms that differ based on the catalyst used. This process is significant for producing ethene and propene, important in the chemical industry for various applications, including polymer production. Studies using isotopic labeling have provided insights into the mechanistic pathways, showing that ethene formation is mechanistically separated from the formation of higher alkenes, indicating different routes for their production on the zeolite surface (Svelle et al., 2006), (Bjørgen et al., 2007).

Methanol as a Reactant in Catalytic Reactions

Methanol is used as a reactant in various catalytic reactions to produce hydrocarbons. Research on zeolite catalysts like H-ZSM-5 has explored the "coking" phenomenon, where the catalyst deactivation occurs due to the buildup of carbonaceous materials. Understanding these processes is crucial for improving catalyst design and reaction efficiency (Schulz, 2010).

Conductive Polymers from Methanol Derivatives

Studies on the oxidative polymerization of ethylenedioxythiophene (EDOT) and methanol-substituted derivatives have shown significant improvements in the conductivity of polymers, which can be enhanced by varying processing parameters. These findings are relevant for applications in device fabrication where highly conductive and transparent films are required (Ha et al., 2004).

Alcohol-sensitive Photochromic Diarylethene

Research on diarylethene derivatives demonstrates the potential for creating alcohol-sensitive photochromic materials. These materials can undergo substitution reactions with primary alcohols, leading to products with altered photochromic properties, which could be useful in developing new optical devices and sensors (Kobatake et al., 2011).

Safety and Hazards

The safety information for “(5-Ethylthiophen-2-YL)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" .

properties

IUPAC Name

(5-ethylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-6-3-4-7(5-8)9-6/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLYDXHJFYJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethylthiophen-2-YL)methanol

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